(3-Chloropropyl)ethyl(methyl)amine hydrochloride
Overview
Description
(3-Chloropropyl)ethyl(methyl)amine hydrochloride: is a chemical compound with the molecular formula C6H14ClN·HCl. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropropyl)ethyl(methyl)amine hydrochloride typically involves the reaction of 3-chloropropylamine with ethylamine and methylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: (3-Chloropropyl)ethyl(methyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding amine oxides or reduction to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted amines and alcohols.
Oxidation and Reduction Reactions: Products include amine oxides and primary amines.
Scientific Research Applications
Chemistry: (3-Chloropropyl)ethyl(methyl)amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of polymers and other materials .
Biology: In biological research, the compound is used to study the effects of amine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific biological pathways .
Mechanism of Action
The mechanism of action of (3-Chloropropyl)ethyl(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
3-Chloro-N,N-dimethylpropylamine hydrochloride: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Amino-3-chloropropane hydrochloride: Another similar compound with different functional groups, used in different chemical reactions.
Uniqueness: (3-Chloropropyl)ethyl(methyl)amine hydrochloride is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial settings .
Properties
IUPAC Name |
3-chloro-N-ethyl-N-methylpropan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-3-8(2)6-4-5-7;/h3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLZPTIQBHVXLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCCCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-32-2 | |
Record name | 1-Propanamine, 3-chloro-N-ethyl-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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